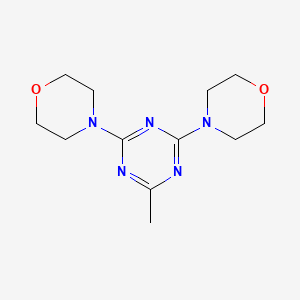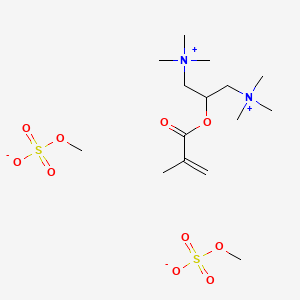
1,3-Propanediaminium, N,N,N,N',N',N'-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) is a quaternary ammonium compound. It is known for its applications in various fields, including pharmaceuticals, industrial coatings, and surfactants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) typically involves the reaction of 1,3-diaminopropane with methyl sulfate in the presence of a base. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted quaternary ammonium compounds .
Scientific Research Applications
1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an active pharmaceutical ingredient.
Industry: Utilized in the formulation of industrial coatings, surfactants, and as a stabilizer in various products
Mechanism of Action
The mechanism of action of 1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) involves its interaction with molecular targets such as cell membranes and enzymes. It can disrupt cell membrane integrity, leading to cell lysis, and can inhibit enzyme activity by binding to active sites .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, chloride
- 1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bromide
Uniqueness
Compared to similar compounds, 1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) is unique due to its specific methyl sulfate groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological membranes and enzymes .
Properties
CAS No. |
52847-42-4 |
|---|---|
Molecular Formula |
C15H34N2O10S2 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
methyl sulfate;trimethyl-[2-(2-methylprop-2-enoyloxy)-3-(trimethylazaniumyl)propyl]azanium |
InChI |
InChI=1S/C13H28N2O2.2CH4O4S/c1-11(2)13(16)17-12(9-14(3,4)5)10-15(6,7)8;2*1-5-6(2,3)4/h12H,1,9-10H2,2-8H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI Key |
KSKSIVARDSAPQZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(=C)C(=O)OC(C[N+](C)(C)C)C[N+](C)(C)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


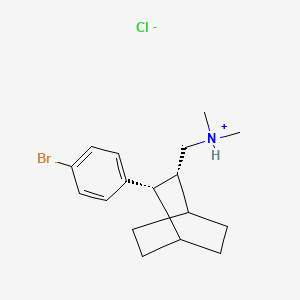
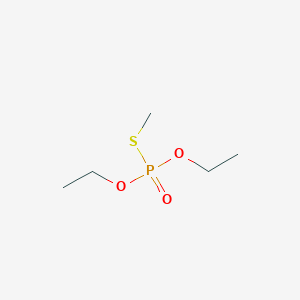
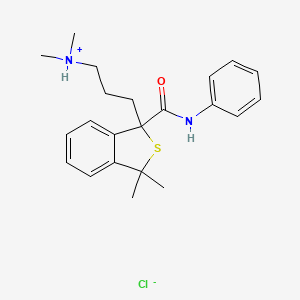
![7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13754386.png)
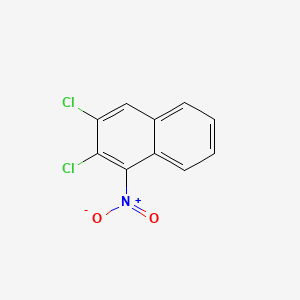
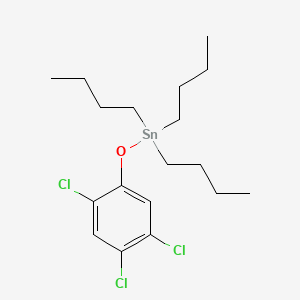

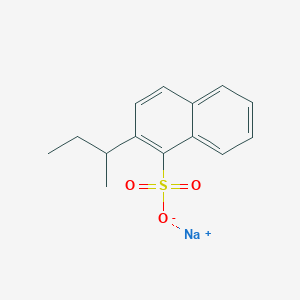

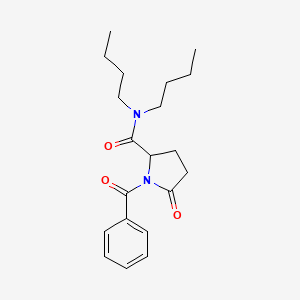
![9-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13754424.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt](/img/structure/B13754426.png)
